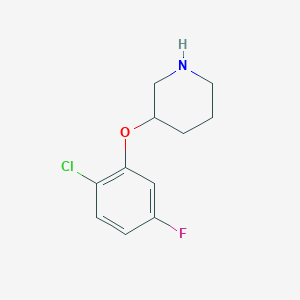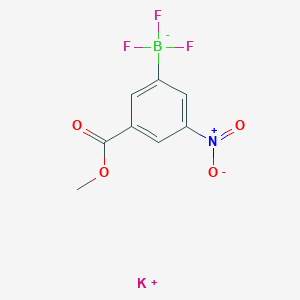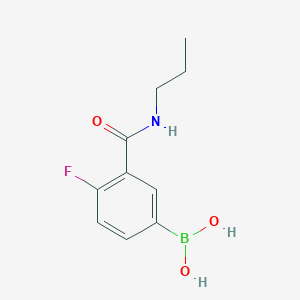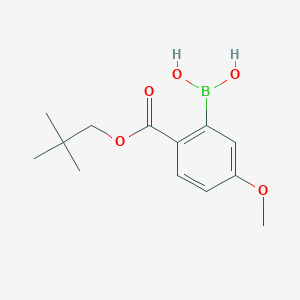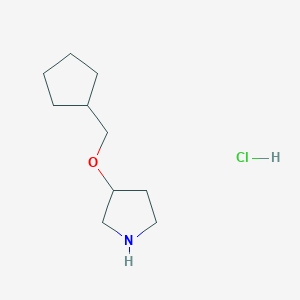
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.73 . The IUPAC name for this compound is 3-(cyclopentylmethoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is 1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Pyrrolidines are a significant class of heterocyclic organic compounds, known for their wide range of biological effects and applications in medicine, as well as their utility in industry as dyes or agrochemical substances. The study of pyrrolidine chemistry is vital due to its implications in developing new pharmaceuticals and materials. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been explored for pyrrolidine synthesis, highlighting the importance of understanding these reactions for creating bioactive molecules and other industrial applications (Żmigrodzka et al., 2022).
Gold Catalysis in Organic Synthesis
Gold catalysis has been employed in the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines, demonstrating the utility of gold(III) chloride in facilitating high-yield chemical reactions. The resulting 3-pyrrolines are valuable intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and natural products, showcasing the role of gold catalysis in enhancing the synthesis of complex organic compounds (Morita & Krause, 2004).
Cycloaddition and Annulation Strategies
Cycloaddition and annulation strategies are among the most efficient methods for constructing multisubstituted pyrrolidines, crucial for synthesizing bioactive natural products and drugs. These strategies are celebrated for their atom economy, stereoselectivity, diversity of products, and potential for asymmetric synthesis, as demonstrated in the synthesis of pyrrolidine-containing alkaloids (Li et al., 2018).
Synthesis of Substituted Pyridines
An organocatalyzed formal (3+3) cycloaddition reaction has been described for the synthesis of substituted pyridines, starting from enamines and enal/ynal/enone substrates. This method showcases the role of pyrrolidine hydrochloride in promoting reactions that lead to the formation of complex molecules, emphasizing the synthetic versatility of pyrrolidine derivatives in organic chemistry (Dai et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-(cyclopentylmethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCXFYAJGEPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



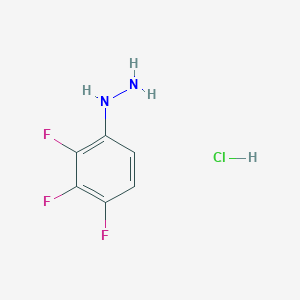
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
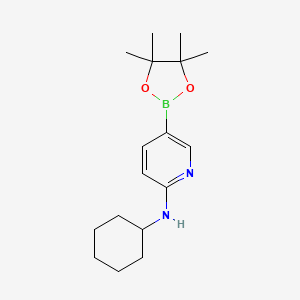
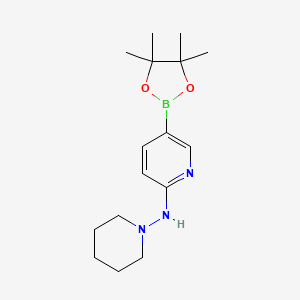
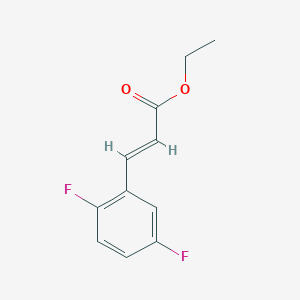
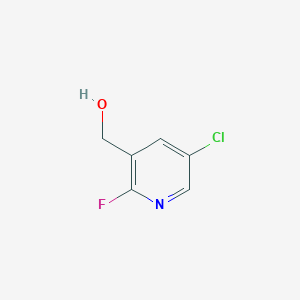
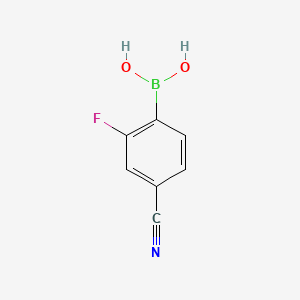
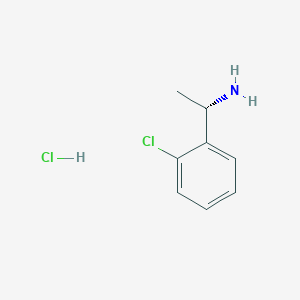
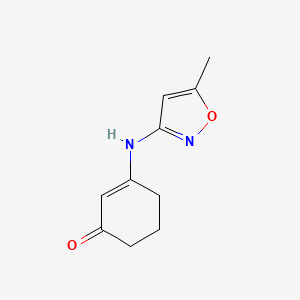
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)
